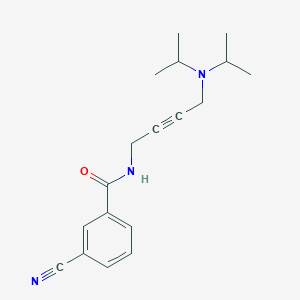

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14(2)21(15(3)4)11-6-5-10-20-18(22)17-9-7-8-16(12-17)13-19/h7-9,12,14-15H,10-11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQCUSUGHYQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=CC(=C1)C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This can be achieved by reacting propargyl bromide with diisopropylamine under basic conditions.

Coupling with benzamide: The but-2-yn-1-yl intermediate is then coupled with benzamide in the presence of a suitable catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the diisopropylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

3-cyano-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide: Similar structure but with dimethylamino instead of diisopropylamino.

3-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide: Similar structure but with diethylamino instead of diisopropylamino.

Uniqueness

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is unique due to the presence of the diisopropylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of molecules that can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The following sections will detail the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H22N2O

- Molecular Weight : 258.36 g/mol

The compound features a cyano group () attached to a benzamide moiety, which is known to influence its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural frameworks can inhibit various cancer cell lines. For instance, studies on related cyano-substituted benzamides have demonstrated potent inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study examining structurally analogous compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant anticancer potential. While specific data for this compound is limited, the activity of related compounds suggests a promising avenue for further investigation.

Inhibition of Kinases

Another area of interest is the inhibition of kinases, specifically within the mitogen-activated protein kinase (MAPK) family. Compounds structurally related to this compound have been shown to selectively inhibit JNK (c-Jun N-terminal kinase) pathways, which are often dysregulated in cancer.

Research Findings:

A study reported that certain cyano-containing benzamides inhibited JNK2 and JNK3 with pIC50 values ranging from 6.5 to 6.7, showcasing their potential as therapeutic agents in cancer treatment . Although direct studies on the specific compound are sparse, these findings highlight the relevance of its structural components in kinase inhibition.

Data Table: Summary of Biological Activities

The biological activity of this compound may involve several mechanisms:

- Kinase Inhibition : By binding to ATP-binding sites on kinases like JNK, leading to reduced phosphorylation of downstream targets.

- Induction of Apoptosis : Through activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Cell Cycle Arrest : Impacting various phases of the cell cycle, particularly G1/S or G2/M transitions.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, and how can purity be ensured?

- Methodological Answer : A multi-step approach is typical for such benzamide derivatives. Key steps include:

- Amide coupling : React 3-cyanobenzoic acid with 4-(diisopropylamino)but-2-yn-1-amine using coupling agents like HATU or DCC in anhydrous DMF or THF under nitrogen .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) ensures >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies alkyne protons (δ ~2.5–3.0 ppm), diisopropylamino groups (δ ~1.0–1.5 ppm), and benzamide aromatic signals (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₂₁H₂₆N₃O: 336.41 g/mol) and fragments (e.g., loss of diisopropylamine) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (amide C=O) validate structural motifs .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can guide SAR .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to assess permeability in HeLa or HEK293 cells .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116) at 1–100 µM concentrations. Compare with controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity and selectivity?

- Methodological Answer :

- SAR Studies : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects. For example:

- 3-Nitro analog : Reduced solubility but increased kinase inhibition (e.g., IC₅₀ ~50 nM vs. 120 nM for parent compound) .

- Diisopropylamino substitution : Replacing with piperidine improves CNS penetration (logP reduction from 3.2 to 2.5) .

- Computational Modeling : Perform docking (AutoDock Vina) against targets like mGluR5 (see ’s CDPPB analog) to predict binding modes .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (IV/PO administration in rodents), bioavailability (e.g., 20–40% for similar benzamides), and metabolic stability (microsomal assays) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the alkyne or benzamide ring) .

- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) to quantify accumulation in target tissues (e.g., brain, liver) .

Q. What strategies optimize the compound’s solubility and formulation for preclinical studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm via emulsion-solvent evaporation) to improve bioavailability .

- Salt Formation : React with HCl or citric acid to form crystalline salts with enhanced stability .

Q. How can target engagement be confirmed in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a diazirine group and perform UV crosslinking in cell lysates, followed by pull-down/MS to identify binding proteins .

- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts (e.g., using SYPRO Orange dye) upon compound binding .

- In vivo PET Imaging : Synthesize an ¹⁸F-labeled analog and assess biodistribution in rodent models .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Use common reference inhibitors (e.g., staurosporine for kinases) and normalize data to internal controls .

- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to identify conditions affecting compound activity .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., calcium flux for GPCR targets) .

Q. What analytical methods quantify the compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm), ESI+ mode, and transitions like m/z 337 → 154 (collision energy 25 eV). Validate linearity (1–1000 ng/mL) and LOD (0.1 ng/mL) .

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (Strata-X cartridges) for plasma/brain homogenates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.